molecular formula C11H16F3NO4 B13501431 (3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid

(3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13501431
M. Wt: 283.24 g/mol
InChI Key: IJICRWMXIHZDHA-UHFFFAOYSA-N
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Description

(3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl group and a trifluoromethyl group. The stereochemistry of the compound is specified by the (3R,5R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.

Properties

Molecular Formula

C11H16F3NO4

Molecular Weight

283.24 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(8(16)17)4-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)

InChI Key

IJICRWMXIHZDHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the trifluoromethyl group, using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The Boc group serves as a protective group, preventing unwanted side reactions during biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a Boc group. These features confer distinct chemical and biological properties, making it a valuable compound in various research applications.

Biological Activity

(3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS No. 2639391-87-8) is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for interaction with various biological targets. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H16F3NO4
  • Molecular Weight : 283.25 g/mol
  • CAS Number : 2639391-87-8

The compound has been studied for its interaction with specific receptors and enzymes, particularly in the context of antiviral and antibacterial activities:

  • CCR5 Receptor Antagonism : Similar compounds have shown significant potency against the CCR5 receptor, which is crucial in HIV pathogenesis. For instance, tetrasubstituted pyrrolidines with a similar structure demonstrated low nanomolar potency against CCR5, indicating a potential pathway for this compound to exhibit antiviral properties .
  • Antibacterial Activity : Research indicates that compounds with structural similarities have demonstrated effective inhibition of bacterial topoisomerases, which are essential for bacterial DNA replication. Such activity suggests that this compound may also possess antibacterial properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study Target Activity IC50/EC50 Values Notes
Study 1CCR5AntagonistIC50 = 2.9 nMEffective against R5 HIV strains
Study 2TopoisomerasesInhibitorPotent against E. coli strainsDemonstrated in vivo efficacy
Study 3Bacterial DNA GyraseDual inhibitorEffective against MDR strainsBroad-spectrum antibacterial activity

Case Studies

  • Antiviral Efficacy : A study on related pyrrolidine derivatives indicated that modifications in the molecular structure can enhance binding affinity to the CCR5 receptor, leading to improved antiviral efficacy against HIV. The compound's ability to inhibit viral replication was evaluated using PBMC models, showing promising results .
  • Antibacterial Potential : In vivo studies demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both multidrug-resistant and non-multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus .

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